ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a fluorophenyl group, a thieno[3,4-d]pyridazine ring, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon synthetic methods involve condensation reactions, cyclization, and esterification under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .
Scientific Research Applications
ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: Shares the fluorophenyl and ethyl ester groups but lacks the thieno[3,4-d]pyridazine ring.
Thiophene derivatives: Compounds with a thiophene ring system, which exhibit various biological and chemical properties.
Uniqueness
ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups and the presence of the thieno[3,4-d]pyridazine ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O5S/c1-4-33-25(32)21-19-13-35-23(27-22(30)15-5-11-18(12-6-15)34-14(2)3)20(19)24(31)29(28-21)17-9-7-16(26)8-10-17/h5-14H,4H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBSLDIQIJWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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